molecular formula C17H34N2O6 B3822090 tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Cat. No.: B3822090
M. Wt: 362.5 g/mol
InChI Key: NHQQMMBHSBWXAI-UHFFFAOYSA-N
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Description

tert-Butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate: is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is used as a ligand in coordination chemistry. It helps in the study of metal-ion interactions and the development of new catalysts .

Biology: In biological research, this compound is used to study the transport of metal ions across cell membranes. Its ability to form stable complexes with metal ions makes it a valuable tool in understanding metal ion homeostasis in biological systems .

Medicine: In medicine, it is explored for its potential use in drug delivery systems. The compound’s ability to form complexes with metal ions can be utilized to transport metal-based drugs to specific targets within the body .

Industry: In industrial applications, it is used in the extraction and purification of metal ions from various sources. Its high selectivity and stability make it an efficient agent for metal ion separation processes .

Mechanism of Action

The mechanism of action of tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure provide multiple coordination sites for metal ions, leading to the formation of highly stable complexes. These complexes can then participate in various chemical and biological processes, depending on the specific application .

Properties

IUPAC Name

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O6/c1-17(2,3)25-16(20)19-6-10-23-14-12-21-8-4-18-5-9-22-13-15-24-11-7-19/h18H,4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQMMBHSBWXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCOCCNCCOCCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
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tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
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tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
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tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
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tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 6
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

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